molecular formula C20H12N2O7 B2675050 quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 868213-57-4

quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2675050
CAS No.: 868213-57-4
M. Wt: 392.323
InChI Key: WPLNKVRCPVVUCI-UHFFFAOYSA-N
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Description

Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of quinoline and chromene, making it a subject of interest for researchers exploring new pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, which can be synthesized via the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

  • Pechmann Condensation

      Reactants: Phenol, β-ketoester

      Catalyst: Sulfuric acid or other strong acids

      Conditions: Reflux in an organic solvent like ethanol

  • Nitration

      Reactants: Chromene derivative, nitric acid

      Conditions: Controlled temperature to avoid over-nitration

  • Methoxylation

      Reactants: Nitrated chromene, methanol

      Catalyst: Acidic or basic conditions depending on the method

  • Quinoline Attachment

      Reactants: Methoxylated chromene, quinoline derivative

      Catalyst: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Conditions: Room temperature to mild heating

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or organic solvents, controlled temperatures

  • Reduction: : The nitro group can be reduced to an amine.

      Reagents: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride

  • Substitution: : The methoxy group can be substituted with other nucleophiles.

      Reagents: Nucleophiles like thiols, amines

      Conditions: Basic or acidic conditions depending on the nucleophile

Major Products

    Oxidation: Formation of quinolin-8-yl 8-hydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

    Reduction: Formation of quinolin-8-yl 8-methoxy-6-amino-2-oxo-2H-chromene-3-carboxylate

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate: Lacks the methoxy group, which may affect its solubility and reactivity.

    Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate: Lacks the nitro group, potentially reducing its biological activity.

    8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate: Lacks the quinoline moiety, which may significantly alter its pharmacological profile.

Uniqueness

Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both quinoline and chromene moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

quinolin-8-yl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O7/c1-27-16-10-13(22(25)26)8-12-9-14(20(24)29-18(12)16)19(23)28-15-6-2-4-11-5-3-7-21-17(11)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLNKVRCPVVUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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